5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carbonitrile group.
Mechanism of Action
Mode of Action
The mode of action of oxazoles generally involves binding to their target and modulating its activity. The trifluoromethyl group in “5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile” could potentially enhance the compound’s binding affinity to its target due to its strong electronegativity .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. The trifluoromethyl group in “this compound” could potentially affect these properties, as fluorine atoms are known to enhance metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with lipid kinases such as PI3Ks, which are involved in cell proliferation, apoptosis, motility, and cell invasion . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the PI3K signaling pathway, which plays a critical role in regulating cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain lipid kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under sealed, dry conditions at room temperature . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses may cause significant alterations in cellular metabolism and gene expression, leading to detrimental outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of lipid kinases, thereby affecting lipid metabolism and energy production . Additionally, it may influence the levels of certain metabolites, leading to changes in cellular energy balance and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes. This compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cytoplasm or nucleus, where it interacts with various biomolecules to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)benzoyl chloride with an appropriate nitrile in the presence of a base can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. For example, lithiation followed by trapping with electrophiles has been reported as an effective method for functionalizing the 5-position of the oxazole ring .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-amines .
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group and is used in similar applications.
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: Another compound with a trifluoromethyl group, used in organic synthesis.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of the oxazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-2-7(4-8)10-9(5-15)16-6-17-10/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHPQCJYMDORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.